molecular formula C6H6Br2N2O B1610498 2,6-Dibromo-5-methoxypyridin-3-amine CAS No. 79491-47-7

2,6-Dibromo-5-methoxypyridin-3-amine

Cat. No.: B1610498
CAS No.: 79491-47-7
M. Wt: 281.93 g/mol
InChI Key: OLOKVAYIUPHZEP-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H6Br2N2O. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2nd and 6th positions, a methoxy group at the 5th position, and an amino group at the 3rd position.

Scientific Research Applications

2,6-Dibromo-5-methoxypyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

Compounds with similar structures are often involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . In such reactions, the compound may interact with its targets through oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in organic synthesis , it’s likely that it could be involved in various biochemical pathways depending on the specific reactions it’s used in.

Result of Action

Given its potential use in organic synthesis , it’s likely that its action could result in the formation of new compounds through various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dibromo-5-methoxypyridin-3-amine involves the Suzuki cross-coupling reaction. This reaction typically employs palladium catalysts and boronic acids to form carbon-carbon bonds. The process begins with the preparation of 5-bromo-2-methylpyridin-3-amine, which is then subjected to cross-coupling with arylboronic acids under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization and recrystallization techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-5-methoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki cross-coupling reactions.

    Arylboronic Acids: Reactants in the coupling process.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2,6-dibromo-5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O/c1-11-4-2-3(9)5(7)10-6(4)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOKVAYIUPHZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509113
Record name 2,6-Dibromo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79491-47-7
Record name 2,6-Dibromo-5-methoxy-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79491-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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